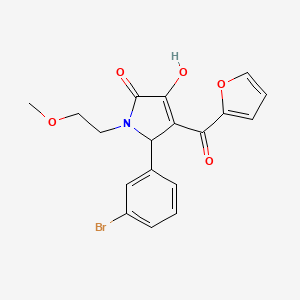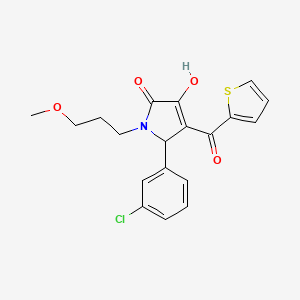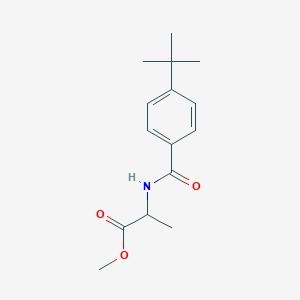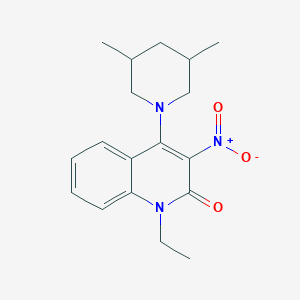![molecular formula C17H22N4O2S B3989305 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3989305.png)
3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole
Übersicht
Beschreibung
3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but studies suggest that it exerts its effects by targeting key signaling pathways involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole has a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, and it has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects, with studies indicating that it may help to prevent the loss of dopaminergic neurons in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. Additionally, this compound has a relatively low toxicity profile, making it a potentially safer alternative to traditional chemotherapy agents. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, future research could explore the use of 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating that it inhibits the growth of cancer cells by inducing apoptosis. Additionally, 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2,2-diethoxyethylsulfanyl)-5-ethyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-21-13-10-8-7-9-12(13)15-16(21)18-17(20-19-15)24-11-14(22-5-2)23-6-3/h7-10,14H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKVAFTJXAKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-acetyl-5-[4-(benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3989259.png)
![2-{[4-(2-nitrophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B3989260.png)

![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989270.png)
![N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide](/img/structure/B3989278.png)

![1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B3989286.png)

![5-{[5-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3989298.png)

![4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid hydrochloride](/img/structure/B3989327.png)